Tris(2-methoxyphenyl)phosphine

Catalog No.
S595941
CAS No.
4731-65-1
M.F
C21H21O3P
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2-methoxyphenyl)phosphine

CAS Number

4731-65-1

Product Name

Tris(2-methoxyphenyl)phosphine

IUPAC Name

tris(2-methoxyphenyl)phosphane

Molecular Formula

C21H21O3P

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C21H21O3P/c1-22-16-10-4-7-13-19(16)25(20-14-8-5-11-17(20)23-2)21-15-9-6-12-18(21)24-3/h4-15H,1-3H3

InChI Key

IIOSDXGZLBPOHD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1P(C2=CC=CC=C2OC)C3=CC=CC=C3OC

Synonyms

tris(2-methoxyphenyl)phosphine, tris(o-methoxyphenyl)phosphine

Canonical SMILES

COC1=CC=CC=C1P(C2=CC=CC=C2OC)C3=CC=CC=C3OC

The exact mass of the compound Tris(2-methoxyphenyl)phosphine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93545. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tris(2-methoxyphenyl)phosphine (CAS: 4731-65-1), commonly abbreviated as TOMPP, is a bulky, electron-rich triarylphosphine ligand distinguished by its ortho-methoxy groups. In industrial and advanced laboratory procurement, TOMPP is selected primarily for its hemilabile nature—the oxygen atoms of the methoxy groups can reversibly coordinate to transition metal centers (such as Pd, Rh, and Ni). This dynamic 'open/close' coordination stabilizes highly reactive catalytic intermediates while providing sufficient steric bulk to drive reductive elimination . Unlike generic phosphines, TOMPP is uniquely suited for processes requiring strict regiocontrol, base-free reaction environments, or the active suppression of ligand-derived impurities in active pharmaceutical ingredient (API) manufacturing.

Substituting Tris(2-methoxyphenyl)phosphine with the industry-standard Triphenylphosphine (PPh3) or its purely steric analog, Tris(o-tolyl)phosphine, fundamentally alters process outcomes. PPh3 lacks the hemilabile ortho-methoxy oxygen donors, leading to faster catalyst deactivation, lower turnover numbers, and poor regiocontrol in carbonylation and telomerization reactions. Conversely, while Tris(o-tolyl)phosphine provides similar steric bulk to suppress unwanted ligand-transfer side reactions, its inability to stabilize reactive metal intermediates via O-coordination can crash cross-coupling yields to single digits[1]. Therefore, generic substitution fails when a process requires the precise balance of steric hindrance and hemilabile electronic stabilization to maintain high yields while suppressing impurities.

Yield Preservation and Impurity Suppression in API Cross-Coupling

In the Suzuki-Miyaura coupling of 4-pyridine boronate derivatives with aryl halides, ligand-derived phenylated impurities present a major regulatory hurdle. While substituting with the steric analog P(o-tolyl)3 successfully suppresses the impurity, it drastically reduces the target product yield to 2–8%. In contrast, using Tris(2-methoxyphenyl)phosphine (TOMPP) effectively limits the phenylated byproduct to 3% while maintaining a highly viable 79% yield [1].

Evidence DimensionTarget product yield and phenylated impurity formation
Target Compound Data79% yield, 3% impurity
Comparator Or BaselineP(o-tolyl)3 (2-8% yield, <0.1% impurity)
Quantified DifferenceTOMPP maintains a 79% yield while limiting impurities to 3%, whereas P(o-tolyl)3 crashes the yield to <10%.
ConditionsPd-catalyzed Suzuki-Miyaura coupling of 4-pyridine boronate derivatives with aryl halides at 1 mol% Pd loading

Allows pharmaceutical manufacturers to meet strict ICH Q3A/Q3B impurity guidelines without sacrificing process economics.

Regiocontrol in the Hydrocarboxylation of Aryl Olefins

The synthesis of branched arylpropanoic acids via Pd-catalyzed hydrocarboxylation requires precise regiocontrol. Compared to standard bidentate ligands and PPh3, TOMPP drives exceptional regioselectivity. In comparative studies, TOMPP achieved a 75% yield with a 1:10 linear-to-branched (l/b) ratio, whereas baseline phosphines typically favor linear products or exhibit poor selectivity [1].

Evidence DimensionRegioselectivity (linear-to-branched ratio) and yield
Target Compound Data75% yield, 1:10 linear-to-branched ratio
Comparator Or BaselineStandard bidentate/monodentate phosphines (favoring linear products or mixed ratios)
Quantified DifferenceTOMPP strongly shifts selectivity toward the branched isomer (1:10 l/b) compared to baseline ligands.
ConditionsPd(OAc)2 catalyzed hydrocarboxylation of aryl olefins with HCOOH in toluene at 80 °C

Eliminates the need for complex downstream separation of isomers when synthesizing branched pharmaceutical intermediates like ibuprofen precursors.

High-Turnover Base-Free Telomerization of 1,3-Butadiene

Industrial telomerization of 1,3-butadiene with alcohols or biomass-derived phenols typically relies on PPh3, which often requires basic additives and suffers from lower selectivity. The Pd/TOMPP catalyst system operates efficiently under base-free conditions, achieving >98% yields and Turnover Numbers (TON) up to 60,000 for methoxy-2,7-octadienes in under 2 hours, significantly outperforming PPh3 benchmarks in both rate and linear/branched selectivity[1].

Evidence DimensionTurnover Number (TON) and product yield
Target Compound DataTON up to 60,000, >98% yield
Comparator Or BaselinePPh3 benchmark (lower TON, requires basic additives)
Quantified DifferenceTOMPP achieves >98% yield and 60,000 TON under base-free conditions, outperforming PPh3.
ConditionsPd-catalyzed telomerization of 1,3-butadiene with alcohols/phenols

Enables a greener, higher-throughput industrial process with reduced catalyst loading and no basic waste streams.

Stereospecificity and Turnover in Phenylacetylene Polymerization

For the synthesis of conjugated poly(phenylacetylene)s, maintaining a high cis-double bond content is critical for downstream material properties. The [(acac)Pd(TOMPP)2]BF4 complex demonstrates superior activity compared to standard Pd/phosphine catalysts, achieving Turnover Frequencies (TOF) of 100–160 h⁻¹ and producing high molecular weight polymers (Mw 100–270 kDa) with up to 95% cis-double bond content in non-coordinating solvents [1].

Evidence DimensionTurnover Frequency (TOF) and stereoregularity
Target Compound DataTOF 100-160 h⁻¹, up to 95% cis-double bond content
Comparator Or BaselineGeneric Pd/phosphine systems (lower TOF, mixed stereochemistry)
Quantified DifferenceTOMPP delivers TOFs of 100-160 h⁻¹ and highly stereospecific 95% cis-content.
ConditionsStereospecific polymerization of phenylacetylene in non-coordinating solvents

Ensures high reproducibility and structural regularity for advanced electronic and photonic polymer applications.

API Cross-Coupling Workflows

Ideal for Suzuki-Miyaura couplings involving heteroaryl boronic acids where standard ligands generate unacceptable levels of phenylated impurities. TOMPP ensures ICH Q3A/Q3B compliance while maintaining high product yields [1].

Pharmaceutical Intermediate Synthesis

The optimal ligand choice for the regioselective hydrocarboxylation or methoxycarbonylation of terminal olefins to produce branched 2-aryl or 3-arylpropanoic acids (e.g., NSAID precursors), eliminating the need for complex isomer separation [2].

Industrial Telomerization of Dienes

Highly recommended for the base-free telomerization of 1,3-butadiene with alcohols or lignin-derived phenols, offering massive Turnover Numbers (TON) and excellent linear selectivity for bulk chemical production [3].

Conjugated Polymer Manufacturing

Suitable for the controlled, stereospecific polymerization of alkynes, providing the high Turnover Frequencies (TOF) and cis-regularity required for functional electronic and photonic materials [4].

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (84.78%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4731-65-1

Wikipedia

Tris(2-methoxyphenyl)phosphine

Dates

Last modified: 08-15-2023
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016
Trost et al. Use of alpha-trifluoromethyl carbanions for palladium-catalysed asymmetric cycloadditions. Nature Chemistry, DOI: 10.1038/s41557-019-0412-9, published online 3 February 2020

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